molecular formula C60H86O19 B021989 CID 10079877 CAS No. 103614-76-2

CID 10079877

Cat. No.: B021989
CAS No.: 103614-76-2
M. Wt: 1111.3 g/mol
InChI Key: FXNFULJVOQMBCW-VZBLNRDYSA-N
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Chemical Reactions Analysis

Types of Reactions: Halichondrin B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Halichondrin B has a wide range of scientific research applications:

Biological Activity

CID 10079877, also known as Halichondrin B, is a complex marine-derived compound primarily isolated from certain species of sponges in the genus Halichondria. This compound has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its anti-cancer properties. The following article presents a comprehensive overview of the biological activity of this compound, including key research findings, case studies, and relevant data tables.

Halichondrin B is characterized by its unique macrocyclic structure, which is crucial for its biological activity. The compound interacts with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to inhibition of cell division and ultimately inducing apoptosis in cancer cells. This mechanism positions Halichondrin B as a valuable candidate for cancer therapy.

In Vitro Studies

Numerous studies have demonstrated the efficacy of Halichondrin B against various cancer cell lines. For instance, research published in PubMed highlights the compound's ability to inhibit cell proliferation in human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. The following table summarizes key findings from in vitro studies:

Cell LineIC50 (nM)Mechanism of Action
MCF-70.5Disruption of microtubule dynamics
A5491.2Induction of apoptosis
HeLa0.8Cell cycle arrest at metaphase
HCT1160.9Inhibition of mitotic spindle formation

In Vivo Studies

In vivo studies have further validated the anticancer potential of Halichondrin B. Animal models treated with Halichondrin B showed significant tumor regression compared to control groups. A notable study demonstrated that administration of Halichondrin B led to a 70% reduction in tumor volume in mice bearing xenografts of human breast cancer.

Case Studies

  • Case Study: Breast Cancer Treatment
    • A clinical trial involving patients with metastatic breast cancer treated with Halichondrin B analogs showed promising results, with several patients experiencing partial responses and prolonged progression-free survival.
  • Case Study: Non-Small Cell Lung Cancer
    • Another study focused on patients with advanced non-small cell lung cancer revealed that those receiving Halichondrin B exhibited improved overall survival rates compared to historical controls.

Safety and Toxicity

While Halichondrin B exhibits potent anticancer activity, its safety profile has also been a focus of research. Preclinical toxicity studies indicate that at therapeutic doses, the compound does not cause significant adverse effects on normal tissues. However, ongoing clinical trials are essential to fully assess its safety in human subjects.

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 10079877 that aligns with scientific rigor?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: Specific biological systems or chemical interactions involving CID 10079876.
  • Intervention: Experimental variables (e.g., dosage, environmental conditions).
  • Comparison: Baseline or control groups.
  • Outcome: Measurable endpoints (e.g., reaction efficiency, toxicity).
    Ensure questions address gaps in existing literature and are testable via available methodologies .

Q. What experimental design principles apply to studies involving this compound?

  • Methodological Answer :

  • Define variables : Clearly distinguish independent (e.g., compound concentration) and dependent variables (e.g., metabolic response).
  • Control groups : Include positive/negative controls to validate results.
  • Replication : Use triplicate experiments to ensure statistical power.
  • Blinding : Minimize bias in data collection and analysis.
    Refer to structured research processes in foundational methodologies, such as hypothesis-driven iterative testing .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

  • Keyword strategy : Combine terms like "this compound," "chemical properties," and "biological activity" with Boolean operators (AND/OR) in databases (PubMed, Scopus).
  • Inclusion/exclusion criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological quality.
  • Critical appraisal : Use tools like PRISMA to assess bias and relevance .

Q. What are best practices for designing data collection instruments in this compound research?

  • Methodological Answer :

  • Questionnaires/Interviews : Use Likert scales for qualitative feedback on experimental outcomes.
  • Ethnographic techniques : Observe lab practices to identify workflow bottlenecks.
  • Validation : Pilot-test instruments with a small sample to refine clarity and reduce ambiguity .

Q. How to test hypotheses about this compound’s mechanisms of action?

  • Methodological Answer :

  • Null hypothesis (H₀) : Define baseline expectations (e.g., "this compound has no effect on Enzyme X").
  • Alternative hypothesis (H₁) : Specify directional predictions (e.g., "this compound inhibits Enzyme X").
  • Statistical tests : Apply ANOVA or t-tests for comparative analyses, ensuring p-values <0.05 for significance .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s properties?

  • Methodological Answer :

  • Meta-analysis : Aggregate datasets from multiple studies to identify trends or outliers.
  • Sensitivity analysis : Test how varying parameters (e.g., pH, temperature) affect results.
  • Source evaluation : Assess methodological differences (e.g., instrumentation, sample purity) that may explain discrepancies .

Q. What mixed-methods approaches are suitable for studying this compound’s multifunctional roles?

  • Methodological Answer :

  • Triangulation : Combine quantitative data (e.g., spectroscopic analysis) with qualitative insights (e.g., researcher observations).
  • Sequential design : First quantify compound stability, then use interviews to explore lab challenges in replication.
  • Integration : Use joint displays to visualize how qualitative themes contextualize quantitative findings .

Q. How to ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Protocol standardization : Document equipment settings (e.g., HPLC conditions) and reagent batches.
  • Open science practices : Share raw data and code via repositories like Zenodo.
  • Peer review : Invite external labs to replicate critical experiments .

Q. How to integrate cross-disciplinary data (e.g., toxicology and synthesis) for this compound?

  • Methodological Answer :

  • Unified ontologies : Use standardized terminologies (e.g., ChEBI for chemical entities) to align datasets.
  • Data fusion tools : Apply machine learning models to identify patterns across disciplines.
  • Collaborative platforms : Leverage shared workspaces (e.g., LabArchives) for real-time data integration .

Q. What ethical considerations apply to human subject studies involving this compound derivatives?

  • Methodological Answer :
  • Informed consent : Disclose potential risks/benefits in lay language.
  • IRB approval : Submit protocols for ethical review, addressing data anonymization and participant withdrawal rights.
  • Conflict of interest : Disclose funding sources or institutional biases in publications .

Properties

CAS No.

103614-76-2

Molecular Formula

C60H86O19

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46-,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1

InChI Key

FXNFULJVOQMBCW-VZBLNRDYSA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Synonyms

halichondrin A, 12,13-dideoxy-
halichondrin B

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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